molecular formula C12H9NO4S B6391822 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% CAS No. 1261899-47-1

6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%

Cat. No. B6391822
CAS RN: 1261899-47-1
M. Wt: 263.27 g/mol
InChI Key: UKTUEMQJVXFSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid (6-MTP) is a carboxylic acid derivative of thiophene and pyridine, and is a versatile building block for organic synthesis. It is widely used in organic synthesis due to its usefulness in forming both carbon-carbon and carbon-heteroatom bonds. 6-MTP is also known to have a wide range of applications in scientific research, as it has been shown to have unique properties that are beneficial for a variety of experiments.

Scientific Research Applications

6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various heterocyclic compounds, such as thiophene derivatives and pyridines. It has also been used as a reagent in the synthesis of various pharmaceutical compounds, such as antibiotics and anti-cancer drugs. Additionally, 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been used in the synthesis of various natural products, such as alkaloids and terpenes.

Mechanism of Action

The mechanism of action of 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% is not fully understood. However, it is believed that the carboxylic acid moiety of 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% is responsible for its reactivity, as it is able to form strong hydrogen bonds with other molecules. Additionally, the thiophene moiety of 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% is believed to be responsible for its ability to form carbon-heteroatom bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% have not been studied in detail. However, it is known that 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% is able to interact with various enzymes and proteins, suggesting that it may have an effect on biochemical processes. Additionally, 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been shown to have an effect on the metabolism of certain drugs, suggesting that it may have an effect on physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% for lab experiments is its versatility. It is able to form both carbon-carbon and carbon-heteroatom bonds, making it a useful building block for organic synthesis. Additionally, it is relatively easy to synthesize and purify, making it a convenient reagent for lab experiments. The main limitation of 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% for lab experiments is its reactivity. It is known to react with various enzymes and proteins, making it difficult to control the reaction.

Future Directions

There are a number of potential future directions for 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% research. One potential direction is to further study the biochemical and physiological effects of 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%. Additionally, further research could be done to develop new synthesis methods for 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%, as well as new applications for 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% in scientific research. Finally, further research could be done to develop new methods for controlling the reactivity of 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% in lab experiments.

Synthesis Methods

6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 5-methoxycarbonylthiophene-3-carboxylic acid with picolinic acid in the presence of a base, such as sodium hydroxide, to form 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%. This reaction is carried out in an aqueous solution at temperatures ranging from 60°C to 80°C. The second step involves the removal of the base, which is accomplished by adding an acid such as hydrochloric acid to the reaction mixture. The third and final step involves the purification of the 6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% product through recrystallization.

properties

IUPAC Name

6-(5-methoxycarbonylthiophen-3-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-12(16)10-5-7(6-18-10)8-3-2-4-9(13-8)11(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTUEMQJVXFSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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